6-Chloro-2,4-dimethylquinazoline
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Overview
Description
6-Chloro-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dimethylquinazoline typically involves the condensation of appropriate aniline derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which then cyclizes to form the quinazoline ring . Another method involves the use of chlorinating agents such as thionyl chloride to introduce the chloro substituent at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Phenylquinazoline: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits significant antibacterial activity.
2-Phenyl-4-styrylquinazoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 6-Chloro-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-2,4-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |
InChI Key |
IKUPGBXUNPMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)C)Cl |
Origin of Product |
United States |
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